3-(Trifluoromethyl)quinolin-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired compound with a moderate yield of 49%.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)quinolin-8-ol may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3-(Trifluoromethyl)quinolin-5-ol
- 8-(Trifluoromethyl)quinolin-3-ol
Comparison: 3-(Trifluoromethyl)quinolin-8-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-(Trifluoromethyl)quinolin-5-ol and 8-(Trifluoromethyl)quinolin-3-ol, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-8(15)9(6)14-5-7/h1-5,15H |
InChI Key |
HVYWTFSZBPQWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)C(F)(F)F |
Origin of Product |
United States |
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